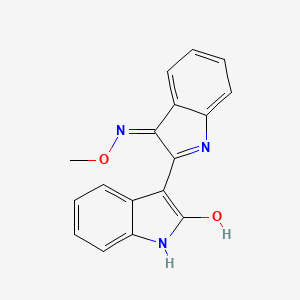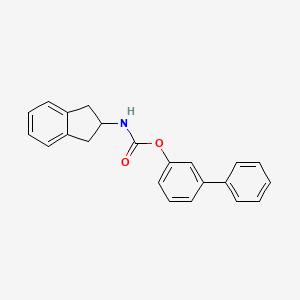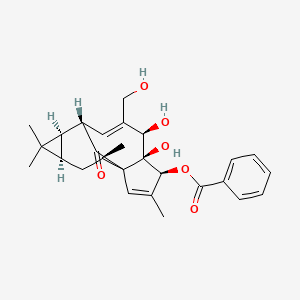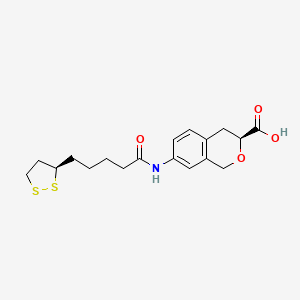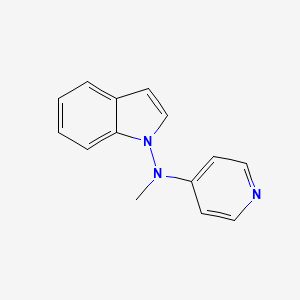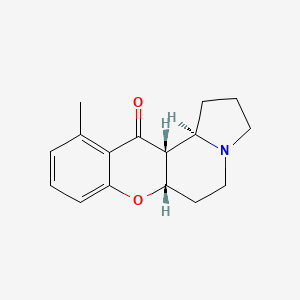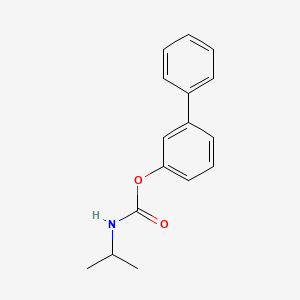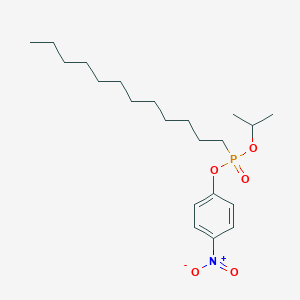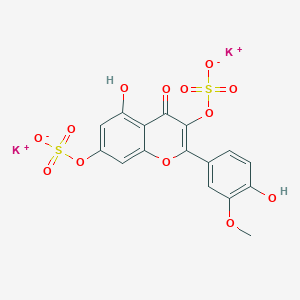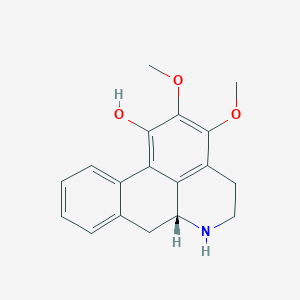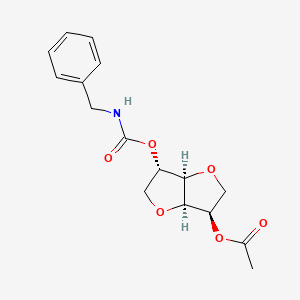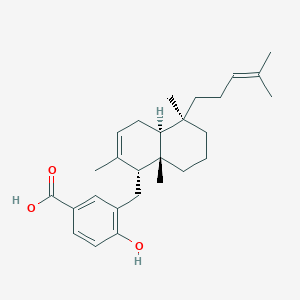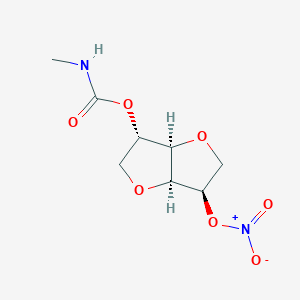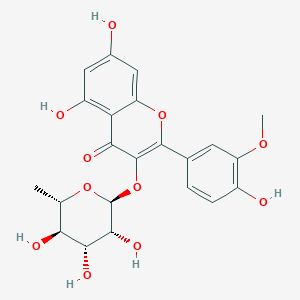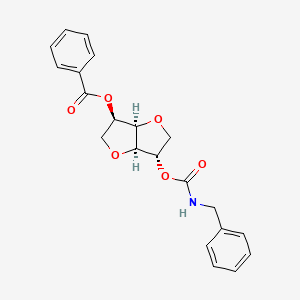
Isosorbide-2-(benzylcarbamate)-5-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosorbide-2-(benzylcarbamate)-5-benzoate is a chemical compound derived from isosorbide, a diol obtained through the dehydration of sorbitol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-2-(benzylcarbamate)-5-benzoate typically involves the following steps:
Starting Material: Isosorbide is used as the starting material.
Benzylation: The hydroxyl groups of isosorbide are protected by benzylation.
Carbamate Formation: The benzylated isosorbide is then reacted with benzyl isocyanate to form the benzylcarbamate derivative.
Benzoate Formation: Finally, the compound is esterified with benzoic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity through controlled reaction conditions and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate and benzylcarbamate groups.
Reduction: Reduction reactions can target the ester and carbamate functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Products include benzoic acid derivatives and carbamate oxidation products.
Reduction: Reduced forms of the ester and carbamate groups.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Isosorbide-2-(benzylcarbamate)-5-benzoate has several scientific research applications:
Medicinal Chemistry: It is studied as a selective inhibitor of butyrylcholinesterase, with potential therapeutic applications in treating Alzheimer’s Disease.
Polymer Science: The compound is used in the synthesis of biobased polyesters, contributing to the development of environmentally friendly materials.
Pharmacology: Research focuses on its stability and efficacy in biological systems, particularly in human and mouse plasma.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of butyrylcholinesterase. It binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions where cholinergic deficits are observed, such as Alzheimer’s Disease .
Comparison with Similar Compounds
Isosorbide-2-benzylcarbamate-5-benzyl-ether: This compound is also a butyrylcholinesterase inhibitor but differs in its ester group, which affects its stability and potency.
Isosorbide dinitrate: Used as a vasodilator, it has different pharmacological applications compared to Isosorbide-2-(benzylcarbamate)-5-benzoate.
Uniqueness: this compound is unique due to its dual functional groups (benzylcarbamate and benzoate), which confer specific inhibitory properties and stability in biological systems. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-6-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] benzoate |
InChI |
InChI=1S/C21H21NO6/c23-20(15-9-5-2-6-10-15)27-16-12-25-19-17(13-26-18(16)19)28-21(24)22-11-14-7-3-1-4-8-14/h1-10,16-19H,11-13H2,(H,22,24)/t16-,17+,18-,19-/m1/s1 |
InChI Key |
NIWDLVRLOCHGOV-FCGDIQPGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)NCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


